molecular formula C14H15N B13924219 N,4'-Dimethyl[1,1'-biphenyl]-3-amine

N,4'-Dimethyl[1,1'-biphenyl]-3-amine

Cat. No.: B13924219
M. Wt: 197.27 g/mol
InChI Key: QPXMMVJPMCWURZ-UHFFFAOYSA-N
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Description

N,4’-Dimethyl[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family It is characterized by the presence of two phenyl rings connected by a single bond, with a methyl group attached to the nitrogen atom and another methyl group attached to the 4’ position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4’-Dimethyl[1,1’-biphenyl]-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of N,4’-Dimethyl[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,4’-Dimethyl[1,1’-biphenyl]-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

N,4’-Dimethyl[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4’-Dimethyl[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4’-Dimethyl[1,1’-biphenyl]-3-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

N-methyl-3-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15-2/h3-10,15H,1-2H3

InChI Key

QPXMMVJPMCWURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)NC

Origin of Product

United States

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